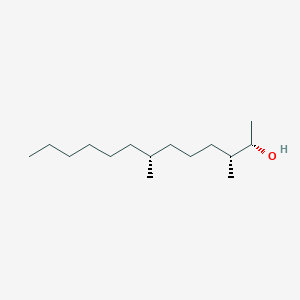

(2S,3R,7R)-3,7-Dimethyltridecan-2-ol

Description

Identification and Endogenous Levels in Specific Insect Species (e.g., Diprion pini)

(2S,3R,7R)-3,7-Dimethyltridecan-2-ol has been definitively identified as the main pheromone precursor in the pine sawfly, Diprion pini. researchgate.netresearchgate.net Through gas chromatography-mass spectrometry (GC-MS) analysis of female whole-body extracts, researchers have isolated and characterized this specific stereoisomer. researchgate.net

Subsequent quantification studies have determined the endogenous levels of this compound within the female sawfly. An analysis of an extract from 20 D. pini females revealed an approximate concentration of 8 nanograms (ng) of (2S,3R,7R)-3,7-Dimethyltridecan-2-ol per female. researchgate.net This quantity represents the standing pool of the precursor alcohol available for conversion into the active pheromone components.

Occurrence as a Precursor Alcohol in Female Organism Extracts

The biological significance of (2S,3R,7R)-3,7-Dimethyltridecan-2-ol lies in its role as the direct molecular forerunner to the active sex pheromone components in Diprion pini. researchgate.net In this species, the alcohol is esterified to form (2S,3R,7R)-3,7-dimethyl-2-tridecanyl acetate (B1210297) and the corresponding propionate (B1217596). mdpi.com These resulting esters are the volatile chemical signals released by the female to attract males for mating. researchgate.net

Analysis of airborne compounds collected from D. pini has shown that the precursor alcohol itself is released into the atmosphere along with various carboxylic acids (acetic, propionic, butyric, and isobutyric acids) and the resulting pheromonal esters. researchgate.net This indicates that the esterification process may occur in close proximity to the release mechanism.

Comparative Analysis with Related Methyl-Branched Alcohols Functioning as Pheromone Precursors in Diprionidae Sawflies

The use of methyl-branched secondary alcohols as pheromone precursors is a common strategy within the Diprionidae family. However, the specific carbon chain length and methylation pattern of these alcohols can vary between species, leading to species-specific pheromone blends. (2S,3R,7R)-3,7-Dimethyltridecan-2-ol is part of a larger family of structurally related semiochemicals.

For instance, the introduced pine sawfly, Diprion similis, utilizes a longer-chain analogue, 3,7-dimethylpentadecan-2-ol, as its primary pheromone precursor. nih.govlu.se The major stereoisomer found in female extracts of D. similis is (2S,3R,7R)-3,7-dimethylpentadecan-2-ol, with endogenous levels measured at approximately 15 ng per female. nih.gov Similarly, the European pine sawfly, Neodiprion sertifer, uses esters of 3,7-dimethylpentadecan-2-ol, but often with a different stereochemistry, primarily the (2S,3S,7S)-isomer, as its main pheromone. researchgate.netscielo.br

Another variation is seen in the pine sawfly Macrodiprion nemoralis, which employs a trimethylated C13 alcohol. The main component of its sex pheromone precursor has been identified as (2S,3R,7R,9S)-3,7,9-trimethyl-2-tridecanol, found at levels of approximately 800 picograms (pg) per female. lu.se

This comparative analysis highlights a theme of structural variation on a common biochemical framework, where changes in chain length and methyl group positioning contribute to the chemical diversity and reproductive isolation among these closely related sawfly species.

| Species | Precursor Alcohol | Main Stereoisomer | Endogenous Level per Female |

| Diprion pini | 3,7-Dimethyltridecan-2-ol | (2S,3R,7R) | ~ 8 ng researchgate.net |

| Diprion similis | 3,7-Dimethylpentadecan-2-ol | (2S,3R,7R) | ~ 15 ng nih.gov |

| Neodiprion sertifer | 3,7-Dimethylpentadecan-2-ol | (2S,3S,7S) | 5 - 13 ng researchgate.net |

| Macrodiprion nemoralis | 3,7,9-Trimethyl-2-tridecanol | (2S,3R,7R,9S) | ~ 800 pg lu.se |

Properties

CAS No. |

163581-12-2 |

|---|---|

Molecular Formula |

C15H32O |

Molecular Weight |

228.41 g/mol |

IUPAC Name |

(2S,3R,7R)-3,7-dimethyltridecan-2-ol |

InChI |

InChI=1S/C15H32O/c1-5-6-7-8-10-13(2)11-9-12-14(3)15(4)16/h13-16H,5-12H2,1-4H3/t13-,14-,15+/m1/s1 |

InChI Key |

GSOHTXXXDWFCAJ-KFWWJZLASA-N |

Isomeric SMILES |

CCCCCC[C@@H](C)CCC[C@@H](C)[C@H](C)O |

Canonical SMILES |

CCCCCCC(C)CCCC(C)C(C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s,3r,7r 3,7 Dimethyltridecan 2 Ol and Its Stereoisomers

Strategies for Stereoselective and Enantioselective Synthesis

The construction of multiple chiral centers in a molecule with a specific stereochemical arrangement requires sophisticated synthetic methods. For long-chain methyl-branched alkanols such as (2S,3R,7R)-3,7-Dimethyltridecan-2-ol, a convergent synthetic approach is often employed, where chiral building blocks are synthesized and then coupled to form the final carbon skeleton. diva-portal.org

Chemoenzymatic methods, particularly those employing lipases, have emerged as powerful tools for the synthesis of enantiomerically pure chiral building blocks. nih.govdiva-portal.org Lipases can catalyze the stereoselective acylation or hydrolysis of racemic alcohols and esters, a process known as kinetic resolution. nih.govd-nb.infonih.gov This high degree of selectivity is invaluable in preparing the optically active synthons required for the total synthesis of complex molecules. rsc.orgresearchgate.net

Lipases such as Candida antarctica lipase (B570770) B (CAL-B), Pseudomonas cepacia lipase (PCL), and Candida rugosa lipase (CRL) have been successfully used in the kinetic resolution of various methyl-branched alcohols and carboxylic acids. diva-portal.orgdiva-portal.orgrsc.org The enantioselectivity of these reactions is often high, leading to products with excellent enantiomeric excess (ee). For instance, the lipase-catalyzed acylation of racemic alcohols with an acyl donor like vinyl acetate (B1210297) can selectively acylate one enantiomer, leaving the other unreacted and thus allowing for their separation. rsc.org

The following table summarizes the application of different lipases in the resolution of precursors for pheromone synthesis, highlighting the enzyme's selectivity.

| Lipase | Substrate Type | Reaction Type | Selectivity | Reference |

| Pseudomonas cepacia lipase (PCL) | Primary 2-methylalcohols | Kinetic resolution by acylation | Moderate to high enantioselectivity (E = 10->100) depending on the substituent at the 3-position. diva-portal.org | diva-portal.org |

| Candida rugosa lipase (CRL) | 2-Methylalkanoic acids | Kinetic resolution by esterification | High selectivity for (S)-2-methylcarboxylic acids (E = 15-70) and (R)-3-methylcarboxylic acids (E = 15-40). diva-portal.org | diva-portal.org |

| Candida antarctica lipase B (CAL-B) | Morita-Baylis-Hillman adducts | Kinetic resolution by hydrolysis | Excellent enantiomeric excess (>99% ee) for certain substrates. nih.gov | nih.gov |

These enzymatic resolutions provide access to key chiral intermediates that can be further elaborated to construct the target molecule, (2S,3R,7R)-3,7-Dimethyltridecan-2-ol.

Organometallic reagents offer powerful methods for carbon-carbon bond formation and functional group manipulation. In the context of synthesizing complex chiral molecules, specific organometallic transformations can be highly effective.

The Kulinkovich reaction , which involves the use of titanacyclopropane reagents generated from Grignard reagents and titanium(IV) isopropoxide, is a valuable method for the synthesis of cyclopropanols. organic-chemistry.orgresearchgate.net These cyclopropanols can then serve as versatile intermediates, undergoing ring-opening reactions to generate chiral synthons. The reaction of esters with titanacyclopropanes, formed from a Grignard reagent and a titanium catalyst, acts as a 1,2-dicarbanion equivalent, leading to the formation of cyclopropanol (B106826) derivatives. organic-chemistry.org The diastereoselectivity of this reaction can be high, particularly with higher alkylmagnesium halides. organic-chemistry.org

Organocuprates , such as Gilman reagents (R₂CuLi) and cyanocuprates, are soft nucleophiles that are highly effective in epoxide ring-opening reactions. This transformation proceeds via an S(_N)2 mechanism, resulting in inversion of configuration at the electrophilic carbon. This method is particularly useful for the stereospecific introduction of alkyl groups, which is a key step in building the carbon backbone of molecules like (2S,3R,7R)-3,7-Dimethyltridecan-2-ol. The regioselectivity of the ring-opening is generally high for the less sterically hindered position of the epoxide.

The construction of the carbon skeleton of (2S,3R,7R)-3,7-Dimethyltridecan-2-ol often relies on the coupling of smaller, enantiomerically pure fragments. Diastereoselective coupling reactions are crucial for controlling the relative stereochemistry of the newly formed chiral centers.

Grignard reagents, in the presence of a suitable catalyst, can be coupled with alkyl halides or tosylates in a cross-coupling reaction. beilstein-archives.org By using chiral coupling partners, the stereochemistry of the final product can be controlled. For instance, the coupling of a chiral Grignard reagent with a chiral electrophile can lead to the formation of a single diastereomer if the reaction is highly selective.

Another powerful strategy involves the addition of organometallic reagents to chiral aldehydes or ketones. The stereochemical outcome of such reactions can often be predicted by models such as the Felkin-Anh model, which considers the steric interactions between the incoming nucleophile and the substituents on the carbonyl compound. beilstein-archives.org

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgthieme-connect.comsigmaaldrich.comtcichemicals.com After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com

A common strategy involves the use of chiral oxazolidinones, as pioneered by Evans. harvard.edu These auxiliaries can be acylated, and the resulting imide can then undergo highly diastereoselective enolate alkylation. The steric hindrance provided by the substituent on the oxazolidinone directs the approach of the electrophile, leading to the formation of a single diastereomer. Subsequent removal of the auxiliary provides the desired chiral carboxylic acid or a derivative thereof. harvard.edu This methodology is highly effective for establishing the stereochemistry of methyl-branched centers in the carbon backbone.

In addition to chiral auxiliaries, chiral ligands can be used in conjunction with metal catalysts to achieve enantioselective transformations. These ligands coordinate to the metal center and create a chiral environment, which can induce high levels of stereoselectivity in reactions such as hydrogenations, epoxidations, and carbon-carbon bond formations.

Retrosynthetic Analysis and Strategic Disconnections for the (2S,3R,7R)-Stereoisomer

A retrosynthetic analysis of the target molecule, (2S,3R,7R)-3,7-Dimethyltridecan-2-ol, allows for the identification of key disconnections and suitable chiral starting materials. A plausible retrosynthetic pathway is outlined below.

The final stereocenter at C-2 can be installed via a stereoselective reduction of a corresponding ketone or by the addition of a methyl organometallic reagent to a chiral aldehyde. A key disconnection can be made between C4 and C5, breaking the molecule into two smaller chiral fragments. This leads to a C1-C4 fragment and a C5-C13 fragment.

The C1-C4 fragment, a chiral epoxide or a related synthon, can be derived from a known chiral precursor such as (R)-(-)-2-methyl-1-penten-3-ol. The C5-C13 fragment, a chiral organometallic reagent, can be synthesized from a chiral starting material like (R)-citronellol.

An alternative approach, inspired by the synthesis of the (2R,3R,7S)-diprionol stereoisomer, could start from a chiral terpene like (-)-isopulegol (B1672291). scielo.br For the (2S,3R,7R)-stereoisomer, a different chiral pool molecule with the correct initial stereochemistry would be required. The synthesis would then proceed through a series of stereocontrolled reactions, including hydroboration, oxidation, and coupling steps, to build the carbon skeleton with the desired stereochemistry. scielo.br

Synthesis of Structurally Related Methyl-Branched Alkanols and Their Biologically Relevant Esters

The methodologies described above are broadly applicable to the synthesis of a variety of structurally related methyl-branched alkanols. Many of these compounds are also insect pheromones or their precursors. jst.go.jpnih.govresearchgate.netrsc.org The common structural motif of a long carbon chain with multiple methyl branches necessitates a modular and stereocontrolled synthetic approach. diva-portal.org

The synthesis of these related alkanols often involves the preparation of a library of chiral building blocks that can be combined in different ways to access a range of target molecules. diva-portal.org Chemoenzymatic resolutions and the use of chiral auxiliaries are particularly valuable in this regard, as they provide access to a wide array of enantiomerically pure synthons.

Once the chiral alkanols are synthesized, they can be readily converted into their biologically relevant esters, such as acetates and propionates, through standard esterification procedures. nih.gov These esters are often the active pheromone components. scielo.br

Analytical and Spectroscopic Characterization of 2s,3r,7r 3,7 Dimethyltridecan 2 Ol Stereoisomers

Chromatographic Techniques for Highly Resolved Stereoisomeric Separation

Gas chromatography (GC) is the foremost technique for separating the volatile stereoisomers of 3,7-Dimethyltridecan-2-ol, either directly on chiral columns or indirectly after derivatization on achiral columns.

Chiral Stationary Phase Gas Chromatography (CSP-GC) for Enantiomeric and Diastereomeric Resolution

Direct separation of enantiomers and diastereomers can be achieved using capillary columns coated with a Chiral Stationary Phase (CSP). nih.gov These phases create a chiral environment where transient diastereomeric complexes form between the selector (the CSP) and the selectand (the analyte enantiomers). researchgate.net The differing stability of these complexes results in different retention times, enabling separation.

For challenging separations of chiral alcohols like 3,7-Dimethyltridecan-2-ol, modified cyclodextrins are among the most effective and widely used CSPs. researchgate.netuni-muenchen.de Cyclodextrins are cyclic oligosaccharides that possess a toroidal structure, creating a chiral cavity. gcms.cz Derivatized cyclodextrins, such as those incorporated into polysiloxane liquid phases, offer a combination of inclusion complexation and external hydrogen bonding interactions that facilitate chiral recognition. gcms.czgcms.cz The separation mechanism is complex, relying on subtle differences in how each stereoisomer fits within the cyclodextrin (B1172386) cavity and interacts with its functional groups. gcms.cz In the analysis of pine sawfly pheromones, derivatives of the natural alcohol have been successfully resolved on chiral columns, demonstrating the utility of this approach in establishing the absolute configuration of the biologically active isomer. lu.se

Table 1: Common Chiral Stationary Phases for GC This is an interactive table. Click on the column headers to sort.

| CSP Type | Common Selectors | Primary Interaction Mechanism | Typical Analytes |

|---|---|---|---|

| Cyclodextrin Derivatives | Permethylated, acylated, or alkylated α-, β-, γ-cyclodextrins | Inclusion complexation, hydrogen bonding | Alcohols, ketones, terpenes, esters |

| Amino Acid Derivatives | L-valine-tert-butylamide coupled to a polysiloxane (e.g., Chirasil-Val) | Hydrogen bonding, dipole-dipole interactions | Amino acids, amines, hydroxy acids |

| Metal Chelate Complexes | Chiral β-diketonate complexes with metals like Ni(II) or Mn(II) | Coordination bonding | Lewis bases (e.g., ethers, ketones) |

Achiral Stationary Phase Gas Chromatography Coupled with Chiral Derivatization for Stereoisomer Baseline Separation

An alternative and powerful strategy involves converting the alcohol stereoisomers into diastereomeric derivatives using an enantiomerically pure chiral derivatizing agent (CDA). diva-portal.org These newly formed diastereomers possess different physicochemical properties and can be separated on conventional, non-chiral (achiral) stationary phase GC columns. uni-muenchen.dediva-portal.org

This method has been successfully applied to the stereoisomeric analysis of 3,7-dimethylalkan-2-ols, the family to which (2S,3R,7R)-3,7-Dimethyltridecan-2-ol belongs. In studies of the pine sawfly Diprion similis, extracts containing the precursor alcohol were derivatized with (S)-2-acetoxypropanoyl chloride. lu.sediva-portal.orgnih.gov The resulting diastereomeric esters were then separated and identified by GC-MS on an achiral column, allowing for the precise determination of the stereoisomeric composition. lu.sediva-portal.org This technique revealed that the major component was the derivative of (2S,3R,7R)-3,7-dimethylpentadecan-2-ol, accompanied by trace amounts of other stereoisomers. lu.senih.gov Other derivatization schemes for this class of compounds include the formation of pentafluorobenzoates or isopropylcarbamates, which can then be resolved on either achiral or chiral columns, respectively. lu.se

Optimization of Temperature Gradients and Column Selection for Maximal Stereoisomeric Resolution

Achieving baseline separation of closely related stereoisomers requires careful optimization of GC parameters, primarily the column type and the oven temperature program. researchgate.net The choice of column is paramount. For CSP-GC, columns with different cyclodextrin derivatives (e.g., Rt-βDEXse, Rt-βDEXsm) can offer significantly different selectivity for specific enantiomers. gcms.cznih.gov For the analysis of diastereomeric derivatives, a standard non-polar or mid-polar achiral column (e.g., 5% phenyl polysiloxane) is often sufficient. nih.gov

The temperature gradient is a critical variable for optimizing resolution and analysis time. uib.no In temperature-programmed GC, a gradual increase in oven temperature is used to elute compounds with a wide range of boiling points. uib.no For chiral separations, lower temperatures often lead to better resolution. gcms.cz Decreasing the isothermal analysis temperature or using a slower temperature ramp rate increases the interaction time between the analytes and the stationary phase, which can enhance the enantioselectivity (separation factor). gcms.cztue.nl However, this comes at the cost of longer run times and broader peaks. Therefore, a balance must be struck to achieve adequate separation within a reasonable timeframe. uib.no

Mass Spectrometry in Stereoisomeric Composition Analysis and Quantification (e.g., SIM Mode)

Gas chromatography is most powerfully employed when coupled with mass spectrometry (GC-MS). While mass spectra of stereoisomers are typically identical, MS is an indispensable detector for identifying and quantifying the isomers once they are chromatographically separated.

In the analysis of pine sawfly pheromone precursors, GC-MS operating in both full-scan and Selected Ion Monitoring (SIM) mode was utilized. lu.sediva-portal.org In SIM mode, the mass spectrometer is set to detect only a few specific ion fragments characteristic of the target molecule. This mode significantly increases sensitivity and selectivity, allowing for the detection and quantification of stereoisomers present in very low amounts. For instance, in extracts of Diprion similis, this technique enabled the quantification of the major (2S,3R,7R) isomer and minor stereoisomers that were present at levels below 1%. lu.sediva-portal.orgnih.gov

Table 2: Stereoisomeric Composition of 3,7-Dimethylpentadecan-2-ol in Diprion similis Extract Determined by GC-MS (SIM Mode) after Chiral Derivatization Data sourced from Anderbrant et al. (2021). lu.sediva-portal.orgnih.gov This is an interactive table. Click on the column headers to sort.

| Stereoisomer | Configuration | Relative Abundance (%) |

|---|---|---|

| Major Isomer | (2S,3R,7R) | ~98.3 |

| Minor Isomer 1 | (2R,3S,7S) | ~1.0 |

| Minor Isomer 2 | (2R,3R,7S) | ~0.4 |

| Minor Isomer 3 | (2R,3R,7R) | ~0.3 |

Advanced Analytical Techniques for Trace-Level Stereoisomer Detection in Complex Biological Matrices

Detecting and quantifying specific stereoisomers of pheromones like (2S,3R,7R)-3,7-Dimethyltridecan-2-ol from biological sources (e.g., insect glands or airborne plumes) presents a significant analytical challenge due to the minute quantities present and the complexity of the biological matrix. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique used for this purpose. To separate the different stereoisomers, a chiral GC column is employed. These columns contain a chiral stationary phase that interacts differently with each stereoisomer, leading to different retention times and allowing for their separation and individual quantification.

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful hyphenated technique that couples the separation power of GC with the sensitivity of an insect's antenna as a biological detector. wiley.com The GC effluent is split between a conventional detector (like a flame ionization detector or a mass spectrometer) and an insect antenna preparation. researchgate.net This allows for the precise identification of which specific stereoisomer(s) in a complex mixture are biologically active (i.e., elicit an electrical response from the antenna). wiley.comnih.gov

Other advanced mass spectrometry techniques are also being applied for direct and rapid analysis:

Direct Analysis in Real Time (DART-MS): Allows for the direct ionization and analysis of molecules from a surface, such as an insect's cuticle, with minimal sample preparation. researchgate.net

Thermal Desorption (TD-GC-MS): This method is used for analyzing volatile compounds collected from the air surrounding a "calling" insect. nih.gov The volatiles are trapped on an adsorbent tube, which is then heated to release the compounds into the GC-MS system, providing a snapshot of the emitted pheromone blend. nih.govacs.org

These advanced techniques provide the sensitivity and selectivity required to identify the exact stereoisomeric composition of the pheromone blend used by an insect, which is crucial for understanding its chemical communication system. acs.org

| Technique | Principle | Application in Trace-Level Stereoisomer Detection |

| Chiral Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of stereoisomers on a chiral column followed by mass-based identification and quantification. | Separates and identifies individual stereoisomers of 3,7-dimethyltridecan-2-ol from complex insect extracts. |

| Gas Chromatography-Electroantennographic Detection (GC-EAD) | Couples GC separation with an insect antenna as a biological detector. wiley.com | Identifies which specific stereoisomer(s) are biologically active by measuring the antenna's response. nih.gov |

| Thermal Desorption-GC-MS (TD-GC-MS) | Trapping of airborne volatiles followed by thermal release into a GC-MS system. nih.gov | Enables the analysis of the actual emitted pheromone blend from a live insect, crucial for understanding the true signal. acs.org |

| Direct Analysis in Real Time-Mass Spectrometry (DART-MS) | Direct ionization of molecules from surfaces for rapid analysis. researchgate.net | Allows for fast screening of pheromone components directly from an insect's body with minimal sample preparation. |

Biological Activity and Structure Activity Relationships of 2s,3r,7r 3,7 Dimethyltridecan 2 Ol and Analogues

Pheromonal Role and Behavioral Responses in Target Organisms

(2S,3R,7R)-3,7-Dimethyltridecan-2-ol is a precursor to the main sex pheromone component identified in certain species of pine sawfly. researchgate.net The alcohol itself is esterified to form acetates or propionates, which are the active compounds that elicit behavioral responses in males. researchgate.netscielo.br The investigation into its role as a semiochemical involves a combination of laboratory-based physiological measurements and field-based behavioral assays.

Electroantennography (EAG) is a technique used to measure the summed electrical response of olfactory receptor neurons on an insect's antenna to a given odorant. It is a crucial tool for identifying which compounds are biologically active. Studies on the pine sawfly, Diprion pini, have utilized EAG to screen the activity of various stereoisomers of 3,7-dimethyl-2-tridecanol esters. researchgate.net

Research has shown that the olfactory receptors on the antennae of male D. pini are highly specific. researchgate.net When tested, both the acetate (B1210297) and propionate (B1217596) esters of (2S,3R,7R)-3,7-dimethyl-2-tridecanol elicited significant EAG responses. researchgate.net In contrast, other stereoisomers of this compound failed to induce any noteworthy response, demonstrating the high degree of specificity of the male's olfactory receptors. researchgate.net

Table 1: EAG Responses of Male Diprion pini to Esters of 3,7-Dimethyl-2-tridecanol Stereoisomers

| Compound Tested | Relative EAG Response | Source |

|---|---|---|

| (2S,3R,7R)-3,7-Dimethyltridecan-2-yl acetate | Active | researchgate.net |

| (2S,3R,7R)-3,7-Dimethyltridecan-2-yl propionate | Active | researchgate.net |

| Other Stereoisomers | No significant response | researchgate.net |

While EAG studies confirm olfactory detection, field bioassays are essential to determine if a compound elicits a behavioral response, such as attraction, under natural conditions. Field trapping experiments have been conducted to assess the attractiveness of (2S,3R,7R)-3,7-Dimethyltridecan-2-ol esters and related compounds to different sawfly species.

For the pine sawfly Neodiprion sertifer, the sex pheromone components are acetates or propionates of the related compound 3,7-dimethylpentadecan-2-ol (diprionol). scielo.br Field studies revealed a remarkable degree of species and even population-level specificity. In Siberian populations of N. sertifer, the (2S,3R,7R)-isomer was found to be essential for the attraction of males. scielo.br However, for populations in Japan, Europe, and North America, the (2S,3R,7R)-isomer in either its acetate or propionate form was not attractive on its own. scielo.br In these regions, the (2S,3S,7S)-isomer was attractive by itself. scielo.br This geographical variation underscores how pheromone blends can diverge, contributing to reproductive isolation.

Table 2: Summary of Field Bioassay Results for Sawfly Species

| Species | Location | Compound/Isomer | Behavioral Effect | Source |

|---|---|---|---|---|

| Neodiprion sertifer | Siberia | (2S,3R,7R)-diprionyl ester | Essential for attraction | scielo.br |

| Neodiprion sertifer | Japan, Europe, North America | (2S,3R,7R)-diprionyl ester (alone) | Not attractive | scielo.br |

| Neodiprion sertifer | Japan, Europe, North America | (2S,3S,7S)-diprionyl ester (alone) | Attractive | scielo.br |

The alcohol (2S,3R,7R)-3,7-Dimethyltridecan-2-ol functions as a pheromone precursor. researchgate.net The biologically active molecules that are released by the female and detected by the male are the corresponding acetate and propionate esters. researchgate.netscielo.br In the case of Microdiprion pallipes, the active pheromone component has been identified as the propionate ester of a related alcohol, (2S,3S,7S,11R)-3,7,11-trimethyl-2-tridecanol. researchgate.net For D. pini, both the acetate and propionate of the (2S,3R,7R)-isomer are active, while for N. sertifer, the main components are also acetate or propionate esters. researchgate.netscielo.br This esterification is a common biochemical step in the biosynthesis of insect pheromones, often converting a less volatile precursor into a more volatile and stable signal molecule suitable for airborne transmission.

Stereochemical Specificity in Biological Activity and Receptor Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of pheromones. nih.govbiomedgrid.combiomedgrid.com The interaction between a pheromone molecule and its corresponding olfactory receptor is highly specific, akin to a lock and key mechanism, where only a molecule with the correct stereochemical configuration can effectively bind and trigger a neural signal.

The biological activity of 3,7-dimethyltridecan-2-ol derivatives is strictly dependent on their stereoisomeric form. As established through EAG studies on D. pini, only the esters of the (2S,3R,7R)-isomer elicited a significant physiological response from male antennae. researchgate.net All other tested stereoisomers were inactive, indicating that the olfactory receptors of this species are finely tuned to this specific configuration. researchgate.net

Similarly, field trials with N. sertifer demonstrated a clear differentiation in behavioral responses to various stereoisomers of the related diprionol esters. scielo.br While the (2S,3R,7R)-isomer was crucial in one geographical region, it was inactive in others, where a different isomer, (2S,3S,7S), was the primary attractant. scielo.br This differential activity underscores that even small changes in the spatial arrangement of atoms can lead to a complete loss of biological function, highlighting the precision of receptor recognition.

Table 3: Comparison of Biological Activity of Different Stereoisomers

| Species | Isomer | EAG Activity | Field Attractancy | Source |

|---|---|---|---|---|

| Diprion pini | (2S,3R,7R) | Active | Not specified | researchgate.net |

| Diprion pini | Other isomers | Inactive | Not specified | researchgate.net |

| Neodiprion sertifer (Siberia) | (2S,3R,7R) | Not specified | Essential component | scielo.br |

| Neodiprion sertifer (Europe/N. America) | (2S,3R,7R) | Not specified | Inactive (alone) | scielo.br |

| Neodiprion sertifer (Europe/N. America) | (2S,3S,7S) | Not specified | Active (alone) | scielo.br |

Pheromone signals in nature often consist of a blend of several compounds, including minor stereoisomeric components. These minor components can have various effects: they can be inactive, they can act synergistically to enhance the response to the major component, or they can be antagonistic, inhibiting the response. nih.gov

In the case of N. sertifer in Siberia, the fact that the (2S,3R,7R)-isomer is "essential" for attraction suggests a synergistic effect; it is likely required in combination with other components of the female's pheromone blend to elicit a full behavioral response. scielo.br Conversely, the observation that this same isomer is inactive by itself in other geographical locations highlights its context-dependent role. scielo.br The lack of attraction to a single component, which becomes attractive as part of a blend, is a hallmark of synergism. While specific antagonistic effects of other stereoisomers were not explicitly detailed in the referenced studies for (2S,3R,7R)-3,7-Dimethyltridecan-2-ol, the high specificity of the olfactory system implies that "incorrect" isomers could potentially act as antagonists by binding to receptors without activating them, thereby blocking the active isomer. The precise roles of minor isomers often require detailed dose-response experiments with various blend compositions to fully elucidate their synergistic or antagonistic contributions.

Table of Mentioned Compounds

| Compound Name |

|---|

| (2S,3R,7R)-3,7-Dimethyltridecan-2-ol |

| (2S,3R,7R)-3,7-Dimethyltridecan-2-yl acetate |

| (2S,3R,7R)-3,7-Dimethyltridecan-2-yl propionate |

| 3,7-dimethylpentadecan-2-ol (diprionol) |

| (2S,3R,7R)-diprionyl ester |

| (2S,3R,7S)-isomer |

| (2S,3S,7S)-isomer |

Structure-Activity Relationship (SAR) Investigations of Methyl-Branched Alcohols

The biological efficacy of methyl-branched alcohols like (2S,3R,7R)-3,7-Dimethyltridecan-2-ol is intrinsically linked to their three-dimensional structure. Investigations into analogous compounds have revealed that the length of the alkyl chain and the precise positioning of the methyl branches are critical determinants of activity.

The position of methyl branches along the carbon chain introduces specific stereochemical features that can dramatically alter a molecule's fit within a receptor's binding pocket. The presence of methyl groups creates chiral centers, and the specific stereoisomer can determine whether a compound is active, inactive, or even inhibitory. While direct studies on analogues of (2S,3R,7R)-3,7-Dimethyltridecan-2-ol are limited, the principles derived from other methyl-branched semiochemicals underscore the importance of these structural details.

To illustrate the potential impact of these structural modifications, the following table presents hypothetical biological efficacy data for a series of analogues of (2S,3R,7R)-3,7-Dimethyltridecan-2-ol, based on general principles of structure-activity relationships observed in other long-chain branched alcohols.

| Compound Name | Structure | Alkyl Chain Length | Methyl Branch Positions | Hypothetical Biological Efficacy (%) |

| (2S,3R,7R)-3,7-Dimethyldodecan -2-ol | C14H30O | 12 | 3, 7 | 75 |

| (2S,3R,7R)-3,7-Dimethyltridecan -2-ol | C15H32O | 13 | 3, 7 | 100 |

| (2S,3R,7R)-3,7-Dimethyltetradecan -2-ol | C16H34O | 14 | 3, 7 | 85 |

| (2S,3R,8R )-3,8-Dimethyltridecan-2-ol | C15H32O | 13 | 3, 8 | 60 |

| (2S,4R ,7R)-4,7-Dimethyltridecan-2-ol | C15H32O | 13 | 4, 7 | 40 |

This data is illustrative and based on established principles of SAR, not on direct experimental results for these specific compounds.

The synthesis of structurally defined analogues of (2S,3R,7R)-3,7-Dimethyltridecan-2-ol is essential for systematic SAR studies. The creation of stereochemically pure isomers allows for the precise evaluation of how each structural feature contributes to biological activity. General strategies for the synthesis of chiral β-methyl alcohols often involve stereoselective reactions, such as the addition of alkyl Grignard reagents to α-methyl aldehydes, which can yield specific diastereomeric ratios. nih.govbeilstein-archives.org

Once synthesized, these analogues would undergo rigorous biological evaluation. Such evaluations could involve electrophysiological recordings from insect antennae to measure olfactory neuron responses or behavioral assays to determine the compound's effect on insect attraction or repulsion.

The following table outlines a hypothetical series of synthesized analogues and their expected outcomes in biological evaluations, based on known SAR principles.

| Analogue/Derivative | Modification from Parent Compound | Rationale for Synthesis | Expected Biological Evaluation Outcome |

| (2R,3R,7R)-3,7-Dimethyltridecan-2-ol | Inversion of stereocenter at C-2 | To assess the importance of the C-2 stereochemistry for receptor binding. | Significantly reduced or altered biological activity. |

| 3,7-Dimethyltridecan-2-one | Oxidation of the alcohol to a ketone | To determine the role of the hydroxyl group in receptor interaction. | Likely inactive or possessing a different biological function. |

| (2S,3R,7R)-3,7-Dimethyltridec-12-en-2-ol | Introduction of a double bond | To investigate the effect of conformational rigidity and electronic properties. | Potentially altered activity, depending on the receptor's tolerance for unsaturation. |

| (2S,3R)-3-Methyltridecan-2-ol | Removal of the C-7 methyl group | To evaluate the contribution of the second methyl branch to overall activity. | Reduced efficacy, highlighting the importance of the dual branching pattern. |

This data is illustrative and based on established principles of SAR, not on direct experimental results for these specific compounds.

Putative Mechanisms of Olfactory Receptor Ligand Interactions and Signal Transduction

The perception of (2S,3R,7R)-3,7-Dimethyltridecan-2-ol and its analogues by an organism is initiated by the binding of these molecules to olfactory receptors (ORs), which are typically G-protein coupled receptors (GPCRs) located on the dendritic membrane of olfactory sensory neurons. nih.gov The process of identifying the specific ORs that respond to a particular ligand is known as deorphanization. nih.govnih.gov

The interaction between a branched alcohol like (2S,3R,7R)-3,7-Dimethyltridecan-2-ol and its cognate OR is thought to be highly specific, relying on a precise fit between the ligand and the receptor's binding pocket. The size, shape, and stereochemistry of the ligand are all critical for this interaction. The multiple methyl branches and the hydroxyl group of the molecule likely form specific hydrophobic and hydrogen-bonding interactions within the receptor.

Upon binding of the ligand, the OR undergoes a conformational change, which activates an associated G-protein. This initiates an intracellular signaling cascade, often involving the production of second messengers like cyclic AMP (cAMP). This cascade ultimately leads to the opening of ion channels, depolarization of the neuron, and the generation of an action potential. This nerve impulse is then transmitted to the brain, where it is processed and interpreted as a specific odor, leading to a behavioral response.

The specificity of this process explains why even minor changes to the structure of (2S,3R,7R)-3,7-Dimethyltridecan-2-ol, such as altering the stereochemistry at one of its chiral centers or changing the position of a methyl group, could drastically reduce or eliminate its biological activity by disrupting the precise fit with its target olfactory receptor.

Biosynthesis of 2s,3r,7r 3,7 Dimethyltridecan 2 Ol in Biological Systems

Proposed Biosynthetic Pathways for Methyl-Branched Secondary Alcohols in Insects

The biosynthesis of methyl-branched secondary alcohols, such as (2S,3R,7R)-3,7-Dimethyltridecan-2-ol, in insects is generally understood to be derived from fatty acid metabolism. researchgate.netnih.gov While the specific pathway for this compound in sawflies has not been fully elucidated, a general model can be proposed based on studies of other insect species. This process begins with the standard fatty acid synthesis machinery, which utilizes acetyl-CoA as a primer and malonyl-CoA for chain elongation. frontiersin.orgnih.gov

The introduction of methyl branches is achieved through the substitution of malonyl-CoA with methylmalonyl-CoA at specific elongation steps. researchgate.net The precursor for methylmalonyl-CoA is typically propionyl-CoA, which can be derived from the catabolism of amino acids like valine, isoleucine, and methionine. researchgate.net A fatty acid synthase (FAS) complex catalyzes the iterative condensation of these building blocks to construct the carbon backbone of the molecule. researchgate.net

For (2S,3R,7R)-3,7-Dimethyltridecan-2-ol, the proposed pathway would involve the incorporation of two methylmalonyl-CoA units at the appropriate positions during the elongation of a fatty acyl-CoA chain. Following the completion of the carbon skeleton, the resulting methyl-branched fatty acid undergoes a series of modifications. This typically includes reduction of the carboxylic acid to an alcohol, which is a common terminal step in the biosynthesis of many insect pheromones. frontiersin.orgnih.gov The formation of the secondary alcohol at the C-2 position is a critical step that likely involves a specific reductase enzyme.

A proposed biosynthetic route is outlined below:

| Step | Precursor | Key Substrate(s) | Intermediate Product |

| 1 | Acetyl-CoA | Malonyl-CoA | Growing fatty acyl-CoA chain |

| 2 | Growing fatty acyl-CoA chain | Methylmalonyl-CoA | Methyl-branched fatty acyl-CoA |

| 3 | Growing fatty acyl-CoA chain | Malonyl-CoA | Further elongated fatty acyl-CoA chain |

| 4 | Growing fatty acyl-CoA chain | Methylmalonyl-CoA | Dimethyl-branched fatty acyl-CoA |

| 5 | Dimethyl-branched fatty acyl-CoA | NADPH | 3,7-Dimethyltridecanoic acid |

| 6 | 3,7-Dimethyltridecanoic acid | Reductase | (2S,3R,7R)-3,7-Dimethyltridecan-2-ol |

Characterization of Enzymatic Systems Involved in Pheromone Precursor Elaboration

The stereospecific synthesis of (2S,3R,7R)-3,7-Dimethyltridecan-2-ol is dependent on a suite of highly specific enzymes. While the enzymatic machinery in sawflies is not as extensively studied as in other insect orders like Lepidoptera, parallels can be drawn. The key enzyme classes involved are likely to include fatty acid synthases (FAS), desaturases (though not for this saturated molecule), reductases, and potentially other modifying enzymes. nih.gov

Fatty Acid Synthase (FAS): The FAS complex is responsible for building the carbon backbone. The specificity of the FAS in incorporating methylmalonyl-CoA at precise locations is crucial for determining the positions of the methyl branches. researchgate.net

Reductases: Following the synthesis of the fatty acid, a fatty acyl-CoA reductase (FAR) is likely responsible for the reduction of the carbonyl group to a hydroxyl group. frontiersin.org The stereospecificity of this reduction is paramount in establishing the correct configuration at the C-2 position. In many insects, FARs exhibit high substrate and stereospecificity.

Other Potential Enzymes: Although not directly implicated in the formation of the core structure, other enzymes such as acetyltransferases are often involved in the final step of pheromone biosynthesis, converting the alcohol precursor into its active ester form. researchgate.net However, for the precursor itself, the key enzymatic steps are chain elongation and reduction.

Research on other insects has shown that pheromone biosynthesis is often localized to specialized glands, such as the pheromone gland in moths. frontiersin.orgnih.gov It is plausible that a similar specialized tissue exists in sawflies where these enzymatic reactions are concentrated.

Genetic and Molecular Aspects Influencing Pheromone Biosynthesis and Stereospecificity in Sawflies

The precise stereochemistry of (2S,3R,7R)-3,7-Dimethyltridecan-2-ol underscores the high degree of genetic control over its biosynthesis. The production of a single, specific stereoisomer out of many possibilities highlights the evolutionary pressure for chemical signal fidelity in mate recognition. researchgate.net

The genes encoding the biosynthetic enzymes, particularly the fatty acid synthase and the reductases, are the primary determinants of the final product's structure and stereochemistry. Variations in the amino acid sequences of these enzymes, resulting from genetic polymorphisms, can lead to alterations in substrate specificity and catalytic activity, potentially resulting in different pheromone components.

Studies in other insect groups, such as moths, have revealed that the genes for pheromone biosynthetic enzymes often belong to large gene families. nih.gov Gene duplication and subsequent divergence are thought to be key mechanisms for the evolution of novel pheromone signals. It is likely that the enzymes responsible for the specific stereochemistry of sawfly pheromones have evolved under strong selective pressure to ensure reproductive isolation.

The regulation of these genes is also a critical aspect. Hormonal control of pheromone production is a common theme in insects. nih.gov For instance, juvenile hormone and pheromone biosynthesis activating neuropeptide (PBAN) are known to regulate pheromone production in various species. While the specific regulatory mechanisms in sawflies are not well-documented, it is probable that similar hormonal cues are involved in controlling the expression of the genes necessary for the synthesis of (2S,3R,7R)-3,7-Dimethyltridecan-2-ol.

Future Research Directions and Applications in Chemical Ecology

Development of Novel and Economically Viable Stereoselective Synthetic Pathways

The precise stereochemistry of (2S,3R,7R)-3,7-Dimethyltridecan-2-ol is crucial for its biological activity, yet the synthesis of stereoisomerically pure pheromones is often complex and costly, hindering their widespread use in forest protection. mdpi.comdiva-portal.orgnih.govresearchgate.net Future research should focus on developing novel synthetic routes that are both highly stereoselective and economically viable.

Current synthetic strategies often rely on a convergent approach using specific synthons. diva-portal.org One promising avenue is the expanded use of biocatalysis, such as lipase-catalyzed reactions, which have shown high regioselectivity and enantioselectivity in the preparation of chiral building blocks for pine sawfly pheromones. diva-portal.org For example, lipases from Pseudomonas cepacia (PCL) and Candida rugosa (CRL) have been successfully used in the kinetic resolution of alcohols and methylcarboxylic acids, respectively. diva-portal.org Further exploration of different enzymes and reaction conditions could lead to more efficient and scalable processes.

Table 1: Comparison of Synthetic Approaches for Pine Sawfly Pheromones

| Synthetic Approach | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Lipase-Catalyzed Kinetic Resolution | Uses enzymes like PCL and CRL for enantioselective acylation or esterification. diva-portal.org | High enantioselectivity, environmentally compatible reaction conditions. diva-portal.org | Screening for more efficient lipases, optimization of reaction parameters. |

| Convergent Synthesis from Chiral Building Blocks | Assembly of the final molecule from pre-synthesized chiral synthons. diva-portal.org | High stereoisomeric purity of the final product. diva-portal.org | Development of efficient routes to key chiral intermediates. |

| Enantioselective Synthesis from Natural Products | Utilizes commercially available chiral compounds like (-)-isopulegol (B1672291) as a starting point. scielo.br | Establishes key stereocenters early in the synthetic route. | Discovery of new, inexpensive chiral pool starting materials. |

Advanced Analytical Methodologies for Characterizing Complex Pheromone Blends

Female sawflies often produce a complex blend of stereoisomers, and the specific ratio of these isomers can be critical for eliciting a behavioral response in males. mdpi.comdiva-portal.org While (2S,3R,7R)-3,7-Dimethyltridecan-2-ol (as its propanoate ester) is a major component for species like Diprion similis, minor components can act as synergists or antagonists, significantly affecting trap catches. mdpi.com Therefore, future research requires the application and refinement of advanced analytical techniques to fully characterize these intricate pheromone blends from minute biological samples.

Techniques such as coupled gas chromatography-electroantennographic detection (GC-EAD) are invaluable for identifying which compounds in a complex mixture are biologically active. wiley.com This method directly links the chemical identity of a compound (via GC-mass spectrometry) with the neural response it elicits from an insect's antenna. wiley.comresearchgate.net Further advancements could involve increasing the sensitivity and resolution of these systems to detect trace but behaviorally significant components.

Newer ionization techniques in mass spectrometry, such as Direct Analysis in Real Time (DART MS) and Laser Desorption/Ionization (LDI MS), offer ways to analyze insect cuticular compounds directly from the surface with minimal sample preparation. researchgate.net These methods provide high spatial resolution and can reveal changes in the chemical profile of an individual insect over time. researchgate.net The application of multidimensional analytical techniques, like comprehensive two-dimensional gas chromatography (GCxGC), could also be instrumental in separating and identifying isomers in highly complex natural extracts.

Deeper Elucidation of Biosynthetic Pathways and Regulatory Mechanisms at the Molecular Level

Understanding how insects synthesize specific pheromone stereoisomers is a fundamental question in chemical ecology with practical implications. The biosynthesis of insect pheromones often involves modifications of common metabolic pathways, such as fatty acid or isoprenoid biosynthesis. nih.gov For many long-chain methyl-branched pheromones, the pathways are thought to originate from fatty acyl-CoA moieties, which undergo processes like elongation, desaturation, chain-shortening, and reduction. nih.govnih.gov

Future research should aim to identify the specific enzymes—desaturases, reductases, elongases—responsible for producing the precise carbon skeleton and stereochemistry of (2S,3R,7R)-3,7-Dimethyltridecan-2-ol. nih.gov A key approach is the comparative analysis of gene expression in the pheromone glands versus other tissues to identify overexpressed candidate genes. nih.gov These genes can then be expressed in heterologous systems, like yeast or insect cells, for functional characterization. nih.govnih.gov

Furthermore, the endocrine regulation of pheromone production needs deeper investigation at the molecular level. In many insects, juvenile hormone (JH) and Pheromone Biosynthesis Activating Neuropeptide (PBAN) are key regulators. nih.gov In some Diptera, ecdysteroids produced by the ovaries also play a role. nih.gov Research should focus on how these hormonal signals are perceived by the pheromone gland cells and how they regulate the expression or activity of key biosynthetic enzymes, potentially acting at the transcriptional level. nih.govfrontiersin.org

Comprehensive Studies on Olfactory Receptor-Ligand Interactions and Chemosensory Mechanisms

The high specificity of insect responses to pheromone stereoisomers is determined at the periphery by the olfactory system. nih.gov Male sawflies possess specialized antennae with numerous olfactory receptors designed to detect the female-released pheromone. ksu.edu The process involves odorant-binding proteins (OBPs) and chemosensory proteins (CSPs) that capture and transport hydrophobic pheromone molecules through the aqueous sensillum lymph to olfactory receptors (ORs) on the dendrites of olfactory sensory neurons (OSNs). frontiersin.orgresearchgate.net

A critical area for future research is the identification and characterization of the specific ORs that bind to (2S,3R,7R)-3,7-Dimethyltridecan-2-ol and its behaviorally relevant stereoisomers. This can be achieved through techniques like single-sensillum recording (SSR) coupled with gas chromatography to test the response of individual neurons to synthetic standards. nih.govpsu.edu Once identified, these receptors can be functionally expressed in vitro to study their binding affinities and specificities for different ligands in detail.

Understanding the molecular basis of this interaction—how a specific receptor protein distinguishes between closely related stereoisomers—is a major goal. It is also important to investigate how the signals from different OSNs, some tuned to the major component and others to minor synergistic or antagonistic isomers, are processed and integrated in the insect's brain to produce a coherent behavioral output. Such studies will illuminate the fundamental principles of chemosensory coding and perception. psu.edunih.gov

Ecological and Evolutionary Implications of Pheromone Stereochemistry in Insect Communication

The stereochemistry of pheromones is a cornerstone of species recognition and reproductive isolation in many insects. nih.gov The specific blend of isomers used by a species is a chemical signature that prevents cross-attraction with closely related species that may use different isomers or ratios. mdpi.com For instance, while one isomer may be a strong attractant for one species, it could be an inhibitor for another.

Future research should explore the ecological and evolutionary pressures that drive the diversification of pheromone signals among sawfly species. This includes investigating the genetic basis of both pheromone production in females and receptor specificity in males. Comparative studies across the Diprionidae family could reveal patterns of pheromone evolution and how new signaling channels emerge.

Additionally, the interaction between insect pheromones and their host plants is an emerging area of interest. Recent studies have shown that pine trees (Pinus sylvestris) can detect the sex pheromones of the pine sawfly Diprion pini and, in response, enhance their defenses against the sawfly's eggs. researchgate.netmdpi.com This suggests that pheromones, in addition to their role in intraspecific communication, can act as kairomones that are intercepted by host plants. researchgate.netmdpi.com Further investigation into these tritrophic interactions is crucial for a complete understanding of the ecological role of (2S,3R,7R)-3,7-Dimethyltridecan-2-ol in its natural environment.

Q & A

Q. Table 1. Dose-Dependent EAG Responses in Gilpinia socia

| Compound (1 µg) | Mean Antennal Response (mV) | Significance vs. Control (p-value) |

|---|---|---|

| (2S,3R,7R)-Acetate | 2.8 ± 0.3 | <0.001 |

| (2S,3R,7S)-Propionate | 2.1 ± 0.2 | 0.002 |

| Solvent Control | 0.4 ± 0.1 | — |

| Source: Adapted from |

Q. Table 2. Geographic Variation in Trap Catch Inhibition

| Region | % (2S,3R,7R)-Isomer Required for Inhibition |

|---|---|

| Japan | No inhibition at ≤100% |

| Europe | >99% inhibition at 1% |

| North America | Intermediate inhibition at 10% |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.